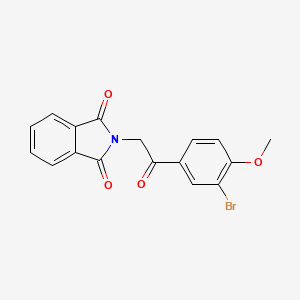
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is a complex organic compound with a molecular formula of C17H12BrNO4 This compound is characterized by the presence of a bromine atom, a methoxy group, and an isoindoline-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxyacetophenone followed by a series of reactions to introduce the isoindoline-1,3-dione moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-bromo-4-methoxybenzoic acid, while reduction of the bromine atom can produce 2-(2-(4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione.
Aplicaciones Científicas De Investigación
2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-(3-Bromo-4-methoxyphenyl)-2,2-dichloro-2-nitroethyl)isoindoline-1,3-dione
- 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)phthalimide
Uniqueness
Compared to similar compounds, 2-(2-(3-Bromo-4-methoxyphenyl)-2-oxoethyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups. The presence of both a bromine atom and a methoxy group on the phenyl ring, along with the isoindoline-1,3-dione moiety, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H12BrNO4 |
|---|---|
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
2-[2-(3-bromo-4-methoxyphenyl)-2-oxoethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H12BrNO4/c1-23-15-7-6-10(8-13(15)18)14(20)9-19-16(21)11-4-2-3-5-12(11)17(19)22/h2-8H,9H2,1H3 |
Clave InChI |
SMLDRTNNYRVBDC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















